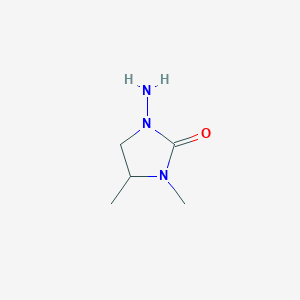
1-Amino-3,4-dimethylimidazolidin-2-one
Descripción general
Descripción
1-Amino-3,4-dimethylimidazolidin-2-one (ADI) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ADI has a unique chemical structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
1-Amino-3,4-dimethylimidazolidin-2-one has been studied for its potential applications in various fields of scientific research. In biochemistry, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a precursor for the synthesis of peptides and proteins. It has also been used as a reagent for the determination of amino acids and other compounds. In pharmacology, 1-Amino-3,4-dimethylimidazolidin-2-one has been investigated for its potential as a drug candidate due to its ability to act as a prodrug and release active compounds in vivo. In materials science, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate can react with nucleophiles, such as amines or thiols, to form adducts. The intermediate can also undergo oxidation or reduction reactions to form different compounds.
Efectos Bioquímicos Y Fisiológicos
1-Amino-3,4-dimethylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-Amino-3,4-dimethylimidazolidin-2-one has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can improve cognitive function and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Amino-3,4-dimethylimidazolidin-2-one in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. 1-Amino-3,4-dimethylimidazolidin-2-one is also relatively stable and easy to handle, making it a convenient reagent for various reactions. However, one limitation of using 1-Amino-3,4-dimethylimidazolidin-2-one is its potential toxicity, as it can form reactive intermediates that can cause cellular damage. Careful handling and proper safety measures should be taken when working with 1-Amino-3,4-dimethylimidazolidin-2-one.
Direcciones Futuras
There are several future directions for research on 1-Amino-3,4-dimethylimidazolidin-2-one. One area of interest is the development of new synthetic methods for 1-Amino-3,4-dimethylimidazolidin-2-one and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one and its potential as a therapeutic agent. Additionally, the use of 1-Amino-3,4-dimethylimidazolidin-2-one in materials science and nanotechnology is an area of growing interest, with potential applications in sensors, catalysis, and drug delivery systems.
Propiedades
Número CAS |
170500-50-2 |
|---|---|
Nombre del producto |
1-Amino-3,4-dimethylimidazolidin-2-one |
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-amino-3,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |
Clave InChI |
FRFGSXBQYIOXQT-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1C)N |
SMILES canónico |
CC1CN(C(=O)N1C)N |
Sinónimos |
2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)






![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)



![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
